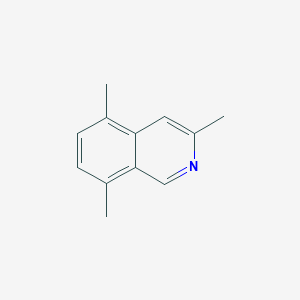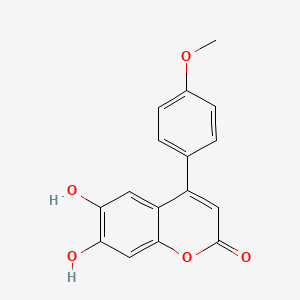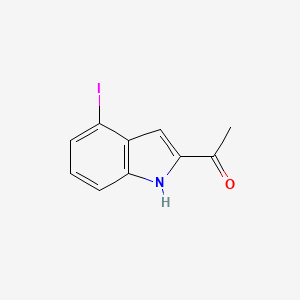![molecular formula C9H9BrN2S B13671415 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound with a molecular formula of C9H9BrN2S and a molecular weight of 257.15 g/mol . This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine typically involves the bromination of 5,6-dimethylbenzo[d]thiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding amine or thioether using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (CH2Cl2, acetonitrile).
Reduction: Reducing agents (LAH, NaBH4), solvents (THF, ethanol).
Major Products Formed
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thioethers.
Scientific Research Applications
4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluorobenzo[d]thiazol-2-amine
- 4-Methylbenzo[d]thiazol-2-amine
- 4-Bromo-6,7-dimethylbenzo[d]thiazol-2-amine
Uniqueness
4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9BrN2S |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
4-bromo-5,6-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(11)13-6/h3H,1-2H3,(H2,11,12) |
InChI Key |
WQGLMPQAYRXADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)Br)N=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


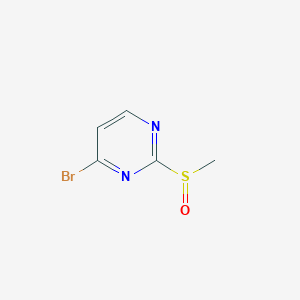
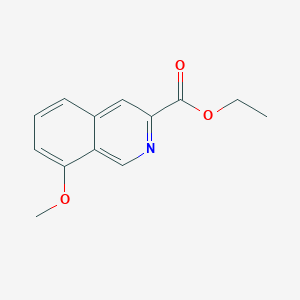
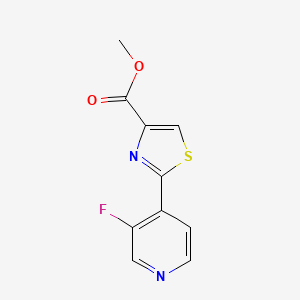
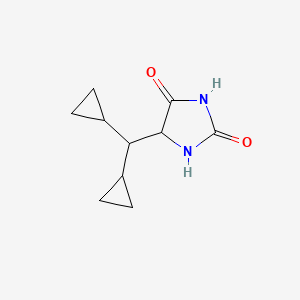
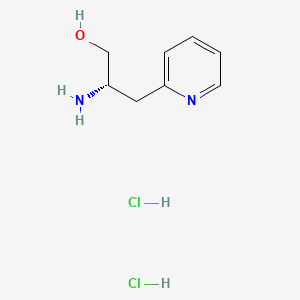
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)

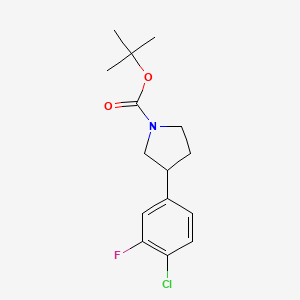
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
